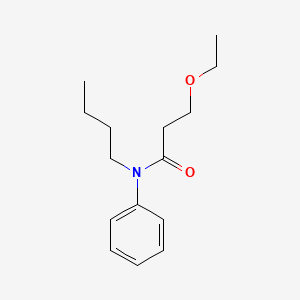
4-Amino-3-(morpholin-4-yl)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is a complex organic compound with a unique structure that includes an anthracene core, morpholine, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with amino and morpholine groups through a series of reactions, including nitration, reduction, and substitution reactions. The final step involves the esterification of the anthracene derivative with acetic acid to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and morpholine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Violet 48: An anthraquinone dye with similar structural features used in textiles and cleaning products.
Acid Violet 43: Another anthraquinone dye used in cosmetics with similar chemical properties.
Uniqueness
4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different scientific fields.
Eigenschaften
Molekularformel |
C20H18N2O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(4-amino-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H18N2O5/c1-11(23)27-15-10-14(22-6-8-26-9-7-22)18(21)17-16(15)19(24)12-4-2-3-5-13(12)20(17)25/h2-5,10H,6-9,21H2,1H3 |
InChI-Schlüssel |
QPYFUFCADKQNPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)N)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-ethylbutanamide](/img/structure/B14941345.png)
![ethyl 4-{[(1E)-8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941351.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14941356.png)
![N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B14941361.png)
![1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941367.png)

![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)

![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941415.png)
![5,5-dimethyl-N,N-dipropyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14941420.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)
